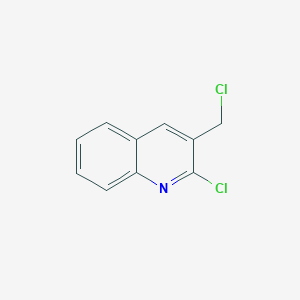

2-Chloro-3-(chloromethyl)quinoline

Description

Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N, is a cornerstone of heterocyclic chemistry. biointerfaceresearch.comnumberanalytics.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of physical and chemical properties. numberanalytics.comuop.edu.pk This bicyclic system is found in numerous natural products, most notably in alkaloids like quinine, which was historically used to treat malaria. biointerfaceresearch.comnumberanalytics.compharmatutor.org

The quinoline scaffold is a vital building block in the synthesis of a wide array of organic molecules. numberanalytics.comresearchgate.net Its versatility stems from its reactivity, allowing for various chemical modifications. numberanalytics.comnih.gov The nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, making it a key component in many chemical reactions. numberanalytics.com The rich chemistry of quinolines has led to their use in the development of dyes, solvents, and polymers. pharmatutor.orgwikipedia.orgtaylorandfrancis.com Furthermore, the quinoline ring system is a prominent feature in many pharmacologically active compounds, highlighting its importance in medicinal chemistry. biointerfaceresearch.comnih.govbenthamdirect.comingentaconnect.com

Overview of Halogenated Quinoline Derivatives in Synthetic and Biological Research

The introduction of halogen atoms into the quinoline core gives rise to halogenated quinolines, a class of compounds with significant applications in both synthetic and biological research. Halogenation can alter the electronic properties, lipophilicity, and steric profile of the quinoline molecule, leading to modified reactivity and biological activity. nih.govrsc.orgresearchgate.net

In synthetic chemistry, halogenated quinolines serve as versatile intermediates. The halogen atoms can be readily substituted through various nucleophilic substitution and cross-coupling reactions, providing a pathway to a diverse range of functionalized quinoline derivatives. researchgate.netoup.com This has made them valuable precursors in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.gov

From a biological perspective, halogenated quinolines have demonstrated a broad spectrum of activities. nih.govnih.gov For instance, certain halogenated quinolines have been investigated for their potent antibacterial and biofilm-eradicating properties. nih.gov The presence and position of halogen atoms can significantly influence the compound's interaction with biological targets. nih.govmdpi.com This has spurred extensive research into the synthesis and biological evaluation of novel halogenated quinoline analogs to explore their therapeutic potential. nih.govnih.gov

Specific Research Focus on 2-Chloro-3-(chloromethyl)quinoline

Among the vast number of halogenated quinolines, this compound has emerged as a compound of particular interest for researchers. Its structure, featuring a chlorine atom at the 2-position and a chloromethyl group at the 3-position, presents multiple reactive sites for further chemical transformations. chemicalbook.com

This dual halogenation makes it a valuable building block in organic synthesis. For example, it has been utilized as a reactant in the preparation of various heterocyclic systems. chemicalbook.com The reactivity of the chloromethyl group allows for the introduction of various functionalities, while the chloro group at the 2-position can participate in nucleophilic substitution reactions. This has led to its use in the synthesis of more complex molecules with potential biological applications. One notable application is its use as a reactant in the preparation of irreversible HCV NS5B polymerase inhibitors. chemicalbook.com

The study of this compound provides insights into the reactivity of di-halogenated quinolines and opens avenues for the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIJHUIOTFDGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366246 | |

| Record name | 2-chloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90097-52-2 | |

| Record name | 2-chloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(chloromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Chloromethyl Quinoline and Its Analogs

Precursor Synthesis Routes

The most common and well-documented pathway to 2-chloro-3-(chloromethyl)quinoline relies on the synthesis and subsequent modification of 2-chloro-3-formylquinoline precursors.

Synthesis from 2-Chloro-3-formylquinolines

This synthetic strategy is a cornerstone for accessing this compound and its analogs. The process is bifurcated into the initial formation of the aldehyde, its reduction to an alcohol, and the final chlorination step.

The transformation of the formyl group in 2-chloro-3-formylquinoline to a hydroxymethyl group is a critical reduction step. This is typically accomplished using a mild reducing agent to selectively reduce the aldehyde without affecting the chloro substituent on the quinoline (B57606) ring. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for such conversions in organic synthesis. The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent then yields the desired alcohol, 2-chloro-3-(hydroxymethyl)quinoline. While direct literature for this specific reduction is sparse, the reduction of a related 2-iodoquinoline (B1585599) derivative has been successfully achieved using sodium borohydride, indicating the viability of this method for haloquinolines researchgate.net.

The final step in this precursor route is the conversion of the newly formed hydroxyl group in 2-chloro-3-(hydroxymethyl)quinoline to a chloro group. This is a standard transformation for which several reagents are available. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it converts alcohols to alkyl chlorides with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification google.comresearchgate.net. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. Phosphorus oxychloride (POCl₃), another common chlorinating agent, can also be utilized for this conversion nih.govchemijournal.comresearchgate.net.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the key step in the synthesis of the 2-chloro-3-formylquinoline precursors nih.govchemijournal.comresearchgate.netrsc.org. In this reaction, a substituted acetanilide (B955) is treated with a Vilsmeier reagent, which is typically formed from a mixture of N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) nih.govchemijournal.comresearchgate.net.

The reaction mechanism involves the cyclization of the acetanilide in the presence of the Vilsmeier reagent to form the quinoline ring system with simultaneous formylation at the 3-position and chlorination at the 2-position chemijournal.comrsc.org. This one-pot reaction provides a direct and efficient route to a variety of substituted 2-chloro-3-formylquinolines from readily available starting materials researchgate.netorientjchem.org. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired product chemijournal.comresearchgate.net.

Table 1: Examples of Substituted 2-Chloro-3-formylquinolines Synthesized via Vilsmeier-Haack Reaction

| Starting Acetanilide | Product | Yield (%) | Melting Point (°C) | Reference |

| Acetanilide | 2-Chloro-3-formylquinoline | 92.24 | 172-173 | |

| o-Methyl acetanilide | 2-Chloro-8-methyl-3-formylquinoline | 63 | 138 | |

| m-Methyl acetanilide | 2-Chloro-7-methyl-3-formylquinoline | 36 | 179-181 | researchgate.net |

| 4-Nitroacetanilide | 2-Chloro-6-nitro-3-formylquinoline | - | - | nih.gov |

| 2,4-Dimethylacetanilide | 2-Chloro-6,8-dimethyl-3-formylquinoline | - | - | nih.gov |

Other Synthetic Pathways to this compound

While the route through the formylquinoline intermediate is the most established, other potential synthetic strategies can be considered.

Direct chlorination of a pre-existing quinoline ring system presents an alternative approach. However, the direct synthesis of this compound through this method is not widely reported in the literature. The primary challenge lies in the selective chlorination of the methyl group at the 3-position without affecting other positions on the quinoline ring. The more common application of chlorination in quinoline synthesis is the conversion of a hydroxyl group at the 2- or 4-position to a chloro group using reagents like phosphorus oxychloride or phosphorus pentachloride.

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) represent an efficient and versatile strategy for the synthesis of complex molecular structures like quinoline from simple starting materials in a single step. rsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds by varying the components. rsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully utilized to construct a wide array of quinoline derivatives. rsc.org

The Povarov reaction, for instance, typically involves an inverse electron-demand Diels-Alder reaction between an aryl amine, an aldehyde, and an activated alkene to produce tetrahydroquinolines. mdpi.com Modifications of this reaction allow for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com The adaptability of MCRs allows for the introduction of various functional groups and substitution patterns, making them a powerful tool for generating libraries of quinoline-based compounds for further investigation. rsc.org

Synthesis of Substituted this compound Analogs

The synthesis of the core this compound structure and its analogs often begins with the construction of a substituted quinoline ring, followed by functional group interconversions.

A prevalent and effective method for synthesizing the 2-chloro-3-formylquinoline core, a key precursor to the title compound, is the Vilsmeier-Haack reaction. researchgate.net This reaction involves the cyclization of N-arylacetamides using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netnih.gov The reaction proceeds by adding POCl₃ to a mixture of the acetanilide in DMF, usually at a low temperature before heating, to yield the 2-chloro-3-formylquinoline derivative. researchgate.net

The substitution pattern on the final quinoline ring is determined by the substituents on the initial N-arylacetamide. For example, using N-(methylphenyl)acetamide (acetotoluidide) as the starting material allows for the introduction of methyl groups onto the quinoline nucleus. Specifically, the Vilsmeier-Haack reaction with o-acetotoluidide (B117453) can produce 2-chloro-3-formyl-8-methylquinoline. chemijournal.comchemijournal.comchemijournal.com The reaction is generally facilitated by the presence of electron-donating groups on the N-arylacetamide. researchgate.net

The transformation of the 3-formyl group into the 3-(chloromethyl) group is a subsequent step. One synthetic pathway involves the reduction of the aldehyde. For instance, the formyl group can be reduced to a hydroxymethyl group (-CH₂OH), which can then be converted to the chloromethyl group (-CH₂Cl) using a suitable chlorinating agent. Another approach involves the direct chlorination of a 3-methylquinoline. For example, quinoline derivatives with a methyl group at the 2-position can be chlorinated to form 2-(chloromethyl)quinolines. google.com A similar strategy could be applied to a 2-chloro-3-methylquinoline (B1584123) precursor.

The Vilsmeier-Haack reaction itself introduces the chlorine atom at the C-2 position of the quinoline ring. Further halogenation can be achieved on the quinoline core if required, using various halogenating agents.

Table 1: Synthesis of Substituted 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting Acetanilide | Product | Reference(s) |

| Acetanilide | 2-Chloro-3-formylquinoline | researchgate.net |

| m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | |

| o-Acetotoluidide | 2-Chloro-3-formyl-8-methylquinoline | chemijournal.comchemijournal.com |

Benzo[h]quinoline (B1196314), an annulated analog of quinoline, and its derivatives are synthesized through several strategic routes. These larger, polycyclic systems are of significant interest in medicinal chemistry. nih.gov

One established method involves using 2-chloro- or 4-chlorobenzo[h]quinoline-3-carbaldehyde isomers as key intermediates for the preparation of a range of benzo[h]quinoline derivatives. rsc.org

A more recent approach describes a one-pot reaction for creating highly substituted benzo[h]quinolines. nih.gov This method involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to form thioperchlorobutadiene precursors. These intermediates then undergo a cyclization reaction with naphthalen-1-amine in the presence of a base like triethylamine (B128534) to yield 2,3,4-trisubstituted benzo[h]quinolines. nih.gov The steric and electronic properties of the naphthalen-1-amine direct the ring closure to exclusively form the benzo[h]quinoline isomer. nih.gov

Another synthetic strategy for preparing fused quinoline derivatives, such as benzo[f]quinolines, involves a two-step procedure. nih.gov This process begins with the quaternization of the benzoquinoline nitrogen atom, followed by a [3+2] dipolar cycloaddition reaction to construct fused heterocyclic systems. nih.govmdpi.com This method has been optimized using microwave and ultrasound irradiation to improve yields and reduce reaction times. mdpi.com

Advanced Reactivity and Mechanistic Studies of 2 Chloro 3 Chloromethyl Quinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical reactivity of 2-chloro-3-(chloromethyl)quinoline. These reactions can occur at either the chloromethyl group or the C2 position of the quinoline (B57606) ring, depending on the reaction conditions and the nature of the nucleophile.

The reaction of this compound with various amines leads to the formation of quinolinyl amines. For instance, treatment of 2-chloroquinoline-3-carbaldehyde, a related precursor, with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine yields 2-morpholinoquinoline-3-carbaldehydes. nih.gov Subsequent reaction with other amines, such as 2-amino-5-methyl-thiophene-3-carbonitrile, followed by reduction of the resulting imine, affords substituted amino thiophenes. nih.gov This highlights the potential for the C2-chloro group to be displaced by amine nucleophiles.

Furthermore, the reduction of 2-chloro-3-cyanoquinoline with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) produces (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. nih.gov This demonstrates a method to introduce a primary amine at the methylene (B1212753) position of the chloromethyl group, albeit from a cyano precursor.

The versatility of this compound extends to reactions with oxygen and sulfur nucleophiles. Specifically, the dimeric quinolinium salts derived from the Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines can be further elaborated. researchgate.netirantypist.com These salts react with phenoxide and thiophenoxide under basic conditions to yield the corresponding ethers and thioethers. researchgate.netirantypist.com For example, reacting the dimerized product with phenol (B47542) and thiophenol under basic conditions affords the respective ether and thioether derivatives. irantypist.com This reactivity showcases the susceptibility of the chloromethyl group to nucleophilic attack by phenoxide and thiophenoxide ions.

The chloromethyl group at the 3-position of the quinoline ring is a primary alkyl halide, making it susceptible to SN2 reactions. libretexts.org In an S_N2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.org This "backside attack" results in the inversion of the stereochemical configuration at the carbon center, if it is chiral. libretexts.org The reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile. libretexts.org

The reactivity of the chloromethyl group is a key feature in the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at this position. This versatility is crucial for building more complex molecular architectures based on the quinoline scaffold.

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is common for halopyridines and related heterocycles. youtube.com The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate. youtube.com The aromaticity is then restored by the departure of the leaving group, in this case, the chloride ion. youtube.com

The electrophilicity of the C2 position is enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring. This makes the C2-chloro group a viable site for substitution by various nucleophiles, including amines and other heteroatomic species. mdpi.comacs.org For instance, studies on 2,4-dichloroquinazolines, which share similarities with the quinoline system, show a high regioselectivity for substitution at the 4-position, but also demonstrate the general principle of SNAr on such heterocyclic systems. mdpi.com

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of this compound, enabling the formation of carbon-carbon bonds and the construction of intricate molecular frameworks.

A significant advancement in the chemistry of this compound is its participation in a palladium-catalyzed domino Sonogashira coupling reaction with terminal acetylenes, which is followed by an in-situ dimerization. researchgate.netirantypist.comtandfonline.comtandfonline.comresearchgate.net This process leads to the formation of novel dimeric quinolinium salts in good to high yields. researchgate.netirantypist.comtandfonline.com

The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, like CuI, in a suitable solvent with a base. irantypist.com The reaction proceeds through an initial Sonogashira cross-coupling at the C2 position of the quinoline ring, where the chlorine atom is substituted by an alkynyl group. irantypist.com Subsequently, the resulting 3-(chloromethyl)-2-(alkynyl)quinoline intermediate undergoes a dimerization reaction. irantypist.com

A plausible mechanism for this domino reaction involves the initial formation of a palladium-acetylide complex, which then undergoes oxidative addition to the C-Cl bond at the 2-position of the quinoline. Reductive elimination then affords the 3-(chloromethyl)-2-(alkynyl)quinoline intermediate. irantypist.com This intermediate, particularly when bearing an electron-releasing group like an alkyne, is prone to dimerization, leading to the formation of the observed quinolinium salts. irantypist.com

The scope of this reaction is broad, accommodating various substituted 2-chloro-3-(chloromethyl)quinolines and both aromatic and aliphatic terminal acetylenes. tandfonline.com For example, quinolines with methyl, methoxy, chlorine, and bromine substituents react efficiently with phenylacetylene (B144264) to produce the corresponding dimers. tandfonline.com Aliphatic acetylenes are also well-tolerated, yielding the respective salts in good to high yields. tandfonline.com The reaction has also been successfully extended to 2-chloro-3-(chloromethyl)benzo[h]quinoline. tandfonline.com

Table of Reaction Conditions and Yields for Palladium-Catalyzed Domino Sonogashira Coupling and Dimerization

| Quinoline Reactant | Acetylene Reactant | Product | Yield (%) |

| 2-chloro-3-(chloromethyl) quinoline | Phenylacetylene | Dimer 3a | 85 |

| 6-methyl-2-chloro-3- (chloromethyl)quinoline | Phenylacetylene | Dimer 3b | 82 |

| 6-methoxy-2-chloro-3- (chloromethyl)quinoline | Phenylacetylene | Dimer 3c | 80 |

| 6-chloro-2-chloro-3- (chloromethyl)quinoline | Phenylacetylene | Dimer 3d | 88 |

| 6-bromo-2-chloro-3- (chloromethyl)quinoline | Phenylacetylene | Dimer 3e | 90 |

| 8-methyl-2-chloro-3- (chloromethyl)quinoline | Phenylacetylene | Dimer 3f | 86 |

| 2-chloro-3-(chloromethyl) quinoline | Propargyl alcohol | Dimer 3g | 75 |

| 6-methyl-2-chloro-3- (chloromethyl)quinoline | Propargyl alcohol | Dimer 3h | 78 |

| 6-methoxy-2-chloro-3- (chloromethyl)quinoline | Propargyl alcohol | Dimer 3i | 72 |

| 6-chloro-2-chloro-3- (chloromethyl)quinoline | Propargyl alcohol | Dimer 3j | 80 |

| 6-bromo-2-chloro-3- (chloromethyl)quinoline | Propargyl alcohol | Dimer 3k | 83 |

| 8-methyl-2-chloro-3- (chloromethyl)quinoline | Propargyl alcohol | Dimer 3l | 79 |

| 2-chloro-3-(chloromethyl) benzo[h]quinoline (B1196314) | Phenylacetylene | Dimer 3m | 87 |

| 2-chloro-3-(chloromethyl) benzo[h]quinoline | Propargyl phenoxide | Dimer 3n | 81 |

Data sourced from Gholami-Koupaei et al. (2019). tandfonline.com

Palladium-Catalyzed Domino Sonogashira Coupling and Dimerization

Formation of Quinolinium Salts

The reaction of this compound with various nucleophiles can lead to the formation of quinolinium salts. The high reactivity of the chloromethyl group facilitates nucleophilic substitution, resulting in the quaternization of the quinoline nitrogen. This process is a key step in the synthesis of various functionalized quinoline derivatives.

Plausible Reaction Mechanisms

The formation of quinolinium salts from this compound likely proceeds through a sequential nucleophilic substitution (SN) and nucleophilic aromatic substitution (SNAr) mechanism. Initially, a nucleophile attacks the highly reactive chloromethyl group. This is followed by an intramolecular cyclization where the newly introduced nucleophilic center attacks the C-2 position of the quinoline ring, displacing the chloride and forming a fused ring system. This tandem reaction pathway is an efficient method for constructing polycyclic heterocyclic scaffolds. researchgate.net

Intramolecular Heck Reactions with Quinoline Derivatives

The intramolecular Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of cyclic and polycyclic structures. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org In the context of quinoline chemistry, derivatives of this compound can be designed to undergo intramolecular Heck reactions, leading to the formation of novel fused ring systems. The reaction typically proceeds via oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product. wikipedia.org The regioselectivity of the cyclization is often governed by steric factors, favoring the formation of exo products in smaller ring systems. princeton.edu

Cyclization Reactions

The dual electrophilic nature of this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of diverse fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The reaction of this compound with various binucleophiles is a versatile strategy for the synthesis of fused heterocyclic systems. For instance, its reaction with compounds containing both a thiol and an amino group can lead to the formation of thiazoloquinolines. Similarly, reactions with other dinucleophiles can be employed to construct a wide array of fused quinoline derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

Synthesis of Dihydropyrimidothiazinoquinolinone Derivatives

An efficient method for the synthesis of novel dihydropyrimidothiazinoquinolinone derivatives has been developed through the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. orgchemres.org

Reaction with 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one

The reaction between this compound and 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) under reflux conditions yields dihydropyrimidothiazinoquinolinone derivatives. orgchemres.org The proposed mechanism involves the initial S-alkylation of the thione by the chloromethyl group, followed by an intramolecular nucleophilic attack of the pyrimidine (B1678525) nitrogen onto the C-2 position of the quinoline ring, leading to the final cyclized product. orgchemres.org

The optimization of reaction conditions, including the choice of solvent and base, has been shown to be crucial for achieving high yields of the desired product. orgchemres.org

Table 1: Optimization of Reaction Conditions for the Synthesis of Dihydropyrimidothiazinoquinolinone Derivatives orgchemres.org

| Entry | Solvent | Promoter | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | Reflux | 5 | 81 |

| 2 | EtOH | K₂CO₃ | Reflux | 12 | 70 |

| 3 | MeOH | K₂CO₃ | Reflux | 12 | 65 |

| 4 | H₂O | K₂CO₃ | Reflux | 24 | 35 |

| 5 | DMSO | K₂CO₃ | Reflux | 8 | 75 |

| 6 | CH₃CN | K₂CO₃ | Reflux | 10 | 60 |

| 7 | Toluene | K₂CO₃ | Reflux | 18 | 45 |

| 8 | Dioxane | K₂CO₃ | Reflux | 15 | 50 |

Proposed Reaction Mechanism

The primary mode of reaction for this compound involves nucleophilic substitution. The specific mechanism depends on which chlorine atom is targeted by the nucleophile.

The chlorine atom of the chloromethyl group at the 3-position is analogous to a benzylic halide. It is anticipated to undergo nucleophilic substitution via a standard SN1 or SN2 mechanism . The pathway is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. An SN2 mechanism would involve a direct backside attack by the nucleophile on the chloromethyl carbon, leading to an inversion of stereochemistry if the carbon were chiral. An SN1 mechanism would proceed through the formation of a resonance-stabilized quinolin-3-ylmethyl carbocation.

In contrast, the chlorine atom at the 2-position of the quinoline ring undergoes nucleophilic aromatic substitution (SNAr) . Halogens at the 2- and 4-positions of the quinoline ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atom. quimicaorganica.org The generally accepted mechanism for this process is a two-step addition-elimination sequence. quimicaorganica.orgresearchgate.net

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which helps to stabilize the intermediate. quimicaorganica.org

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.

Studies on related chloroquinolines have shown that the 2-position is highly susceptible to this type of substitution. researchgate.net For instance, the reaction of 2-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been well-documented. researchgate.net The reactivity at this position is generally higher than that of a typical aryl halide due to the electronic influence of the nitrogen atom.

Dimerization Pathways

Hypothetically, dimerization could occur under certain conditions, for example, through intermolecular nucleophilic substitution where a nitrogen atom of one molecule acts as a nucleophile to displace the chloromethyl group of another, though this is speculative. The formation of various fused heterocyclic systems from 2-chloroquinoline (B121035) precursors generally involves reactions with other bifunctional reagents rather than self-dimerization.

Comparative Reactivity with Thiophene (B33073) Analogs

A direct, quantitative comparison of the reactivity between this compound and its thiophene analog, 2-chloro-3-(chloromethyl)thiophene , is not extensively detailed in the available literature. However, a qualitative comparison can be inferred based on the fundamental electronic properties of the quinoline and thiophene ring systems.

The key differences in reactivity arise from the nature of the heterocyclic core:

Quinoline Ring System: The quinoline system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine moiety is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom. This makes the ring itself less reactive towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. britannica.com

Thiophene Ring System: Thiophene is a five-membered, electron-rich (π-excessive) aromatic heterocycle. The sulfur atom donates electron density into the ring, making it significantly more reactive towards electrophilic substitution than benzene. iust.ac.ir

This fundamental difference in the electronic nature of the parent rings would influence the reactivity of the shared 2-chloro-3-(chloromethyl) substitution pattern.

Table 1: Inferred Comparative Reactivity

| Feature | This compound | 2-chloro-3-(chloromethyl)thiophene | Basis of Comparison |

| Reactivity of the Ring | The quinoline ring is electron-deficient and generally less reactive towards electrophiles but more reactive towards nucleophiles at the 2- and 4-positions. | The thiophene ring is electron-rich and highly reactive towards electrophilic substitution. | General principles of heterocyclic reactivity. iust.ac.ir |

| Reactivity of the 2-Chloro Group | Activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitrogen in the ring. quimicaorganica.org | Less activated for SNAr compared to the quinoline analog, as the thiophene ring is inherently electron-rich. | Electronic nature of the heterocyclic rings. |

| Reactivity of the 3-(chloromethyl) Group | Reactivity is influenced by the overall electron-withdrawing character of the quinoline ring, potentially affecting the stability of a carbocation intermediate in an SN1 pathway. | The electron-donating nature of the thiophene ring may better stabilize an adjacent carbocation, potentially favoring an SN1 mechanism for substitution at the chloromethyl group. | Inductive and mesomeric effects of the rings. |

Applications of 2 Chloro 3 Chloromethyl Quinoline in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The utility of 2-Chloro-3-(chloromethyl)quinoline as a versatile building block in organic synthesis is well-established. chemimpex.com Its bifunctional nature, with two distinct chloro-substituents, provides multiple sites for chemical modification, allowing chemists to construct a wide array of quinoline (B57606) derivatives. The chlorine atom at the 2-position of the quinoline ring and the chlorine in the chloromethyl group at the 3-position exhibit different reactivities, enabling selective transformations.

This compound readily undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups, particularly the one in the chloromethyl side chain, can be displaced by a variety of nucleophiles such as amines, thiols, and alkoxides to introduce new functional groups. nih.gov For instance, the reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with various amines leads to the formation of quinolinyl amines. nih.gov

Reduction Reactions: The compound can be reduced to yield partially or fully hydrogenated quinoline derivatives.

Oxidation Reactions: Oxidation can be employed to form different quinoline derivatives.

Coupling Reactions: The quinoline core is suitable for metal-catalyzed cross-coupling reactions, further expanding its synthetic potential. numberanalytics.com

This reactivity allows it to serve as a foundational element for creating intricate molecular architectures. Researchers have used related halomethylquinoline building blocks, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, to synthesize structurally novel and complex heterocyclic systems like 2,4-bis(benzofuran-2-yl)quinolines. researchgate.net The ability to efficiently create diverse and complex molecules underscores its importance as a versatile building block in contemporary synthetic chemistry. chemimpex.com

Synthesis of Bioactive Molecules and Drug Intermediates

A primary application of this compound is in pharmaceutical development, where it serves as a key intermediate for the synthesis of bioactive molecules and potential therapeutic agents. chemimpex.com The quinoline scaffold itself is present in many biologically active compounds, and this particular derivative provides a convenient starting point for creating new drug candidates. nih.govresearchgate.net

Research has demonstrated its role in the synthesis of compounds with a range of biological activities:

Antidepressant Agents: In one study, 2-chloro-3-(chloromethyl)-8-methylquinoline was synthesized in two steps from 2-chloro-3-formyl-8-methylquinoline. nih.gov This intermediate was then reacted with various amines via nucleophilic substitution to produce a series of quinolinyl amines, some of which exhibited promising antidepressant activities. nih.gov

Antiviral Agents: The compound is used as a reactant in the preparation of irreversible hepatitis C virus (HCV) NS5B polymerase inhibitors, highlighting its utility in developing antiviral therapies. chemicalbook.com

Antimicrobial Agents: While many studies start with the related precursor 2-chloro-3-formylquinoline, the resulting molecules demonstrate the potential of this structural class. For example, quinoline-pyridine hybrids synthesized from 2-chloro-3-formylquinolines have shown antimicrobial and antifungal properties. mdpi.com Similarly, azetidin-2-one (B1220530) derivatives fused with a 2-chloro-3-formyl quinoline core have been synthesized and evaluated for their antimicrobial activity. orientjchem.org The research into these related compounds suggests that this compound is a valuable precursor for molecules with potential antimicrobial effects. chemimpex.com

The following table summarizes research findings on bioactive molecules derived from or related to this compound.

| Precursor/Intermediate | Synthesized Molecule Class | Observed Biological Activity |

| 2-Chloro-3-(chloromethyl)-8-methylquinoline | Quinolinyl amines | Antidepressant nih.gov |

| This compound | N/A (Reactant) | Irreversible HCV NS5B polymerase inhibition chemicalbook.com |

| 2-Chloro-3-formylquinolines | Quinoline-pyridine hybrids | Antimicrobial, Antifungal mdpi.com |

| 2-Chloro-3-formyl quinolines | Azetidin-2-one fused quinolines | Antimicrobial orientjchem.org |

Precursor for Agrochemical Formulations

In addition to its pharmaceutical applications, this compound is explored for its utility in the agricultural sector. chemimpex.com It serves as a precursor in the development of agrochemical formulations designed for crop protection. chemimpex.com Specifically, its potential lies in the synthesis of active ingredients for pesticides, including herbicides and fungicides. chemimpex.com The compound's structure can be modified to create molecules with specific activities against agricultural pests and diseases, contributing to improved crop protection strategies. chemimpex.com Its role in this field is an area of ongoing exploration for creating effective pest management solutions. chemimpex.com

Biological Activities and Structure Activity Relationships Sar of 2 Chloro 3 Chloromethyl Quinoline Derivatives

General Biological Significance of Quinoline (B57606) Derivatives

Quinoline, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in drug discovery. globalresearchonline.netekb.eg While the unsubstituted quinoline molecule itself has limited biological properties, its derivatives exhibit a remarkable diversity of pharmacological activities. nih.govresearchgate.net Researchers have extensively explored this scaffold, leading to the development of compounds with anticancer, antimicrobial (antibacterial and antifungal), antimalarial, anti-inflammatory, antiviral, and antiprotozoal properties. nih.govresearchgate.netnih.gov

The versatility of the quinoline ring allows for derivatization at various positions, which significantly influences its biological profile. us.edu.plbenthamdirect.com The distribution and nature of substituents on the quinoline core are critical determinants of the resulting compound's mechanism of action and therapeutic potential. us.edu.pl This has made the quinoline nucleus a subject of continuous research in the quest for more effective and less toxic therapeutic agents to combat challenges like drug resistance. nih.govresearchgate.net The development of quinoline-based compounds is driven by their proven success and their ability to interact with a wide range of biological targets, including enzymes and nucleic acids. globalresearchonline.netnih.gov

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains presents a significant global health threat, necessitating the urgent development of new antimicrobial agents. researchgate.netnih.gov Quinoline derivatives have been a major focus in this area for decades, showing potent activity against a wide spectrum of bacteria and fungi. nih.govbenthamdirect.com

Derivatives built from the quinoline framework are known to possess significant antibacterial capabilities. nih.govnih.gov The mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and peptide deformylase (PDF). tandfonline.comresearchgate.net Structure-activity relationship (SAR) studies reveal that the type and position of substituents on the quinoline ring are crucial for antibacterial potency.

For instance, modifications of 2-chloroquinoline-3-carbaldehyde, a close structural analog of 2-chloro-3-(chloromethyl)quinoline, have yielded potent antibacterial agents. researchgate.netorientjchem.org The introduction of azetidin-2-one (B1220530) rings fused to the quinoline structure has resulted in compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Similarly, creating hybrids of 2-chloro-3-formylquinoline has led to derivatives with powerful antibacterial effects. researchgate.net SAR analyses indicate that halogenation of the quinoline ring, such as with chlorine atoms, can enhance activity. us.edu.pl Furthermore, substitutions at the 5-position of the quinoline core with halo, amino, or aryl groups have been shown to result in promising antibacterial activity. benthamdirect.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organisms | Activity/Findings | Reference(s) |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Gram-positive & Gram-negative bacteria | Found to be potent inhibitors of bacterial growth. | orientjchem.org |

| 2-chloro-3-formylquinoline hybrids | Staphylococcus aureus, Staphylococcus coagulase-negative | Showed good biological activity, particularly against Gram-positive bacteria. | researchgate.net |

| Sulfonyl/benzoyl/propargyl substituted quinolines | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | Exhibited excellent Minimum Inhibitory Concentration (MIC) values (3.12–50 µg/mL). | tandfonline.com |

| Benzoindoloquinoline hybrids | FtsZ protein (target) | Docking studies predict strong interaction with the FtsZ protein, a key bacterial cell division protein. | researchgate.net |

This table is for illustrative purposes and represents findings from various quinoline derivative classes.

Quinoline derivatives have also demonstrated significant potential as antifungal agents. nih.govbenthamdirect.com The derivatization of the quinoline moiety can lead to compounds with substantial antifungal potency, addressing the need for new treatments against fungal infections. nih.gov

Research on derivatives of 2-chloro-3-formylquinoline showed that certain pyrimidoquinoline compounds exhibited higher antifungal activity against Candida albicans than the standard drug, amphotericin B. researchgate.net Further studies on quinoline derivatives substituted with various moieties found them to be potentially active against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.com As with antibacterial activity, SAR studies indicate that substitutions at the 5-position of the quinoline ring, including halo, amino, aryl, and carbonyl groups, are often associated with promising antifungal effects. benthamdirect.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound Type | Target Organisms | Activity/Findings | Reference(s) |

|---|---|---|---|

| Pyrimidoquinoline compounds (derived from 2-chloro-3-formylquinoline) | Candida albicans | Recorded higher activity than the reference drug amphotericin B. | researchgate.net |

| Sulfonyl/benzoyl/propargyl substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | All tested compounds were potentially active, with one being the most potent. | tandfonline.com |

| General Quinoline Derivatives | Various Fungi | Substitution at the 5-position with halo, amino, or aryl groups leads to enhanced bioactivities. | benthamdirect.com |

This table is for illustrative purposes and represents findings from various quinoline derivative classes.

Anticancer and Antitumor Activities

The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines. globalresearchonline.netekb.eg Their mechanisms of action are diverse, targeting multiple pathways involved in cancer cell proliferation and survival. globalresearchonline.netnih.gov

Derivatives based on the quinoline structure have demonstrated significant cytotoxic effects against a wide panel of human cancer cell lines. us.edu.plnih.gov For example, a series of novel Ciminalum–thiazolidinone hybrids, which contain a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety structurally related to derivatives of this compound, showed significant growth inhibition against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines at micromolar and submicromolar concentrations. nih.gov

SAR analysis of these hybrids revealed that the presence of the 2-chloro-3-aryl-propenylidene fragment was essential for the anticancer effects. nih.gov Furthermore, the nature of the substituent on the thiazolidinone ring was found to be important, with derivatives bearing carboxylic acid residues or a p-hydroxyphenyl group proving to be the most effective. nih.gov Another study on styrylquinoline and furanylvinylquinoline derivatives found that halogenation of the quinoline ring with chlorine atoms enhanced anticancer activity. us.edu.pl

Table 3: Inhibitory Activity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Lines | Key Findings (e.g., GI₅₀ values) | Reference(s) |

|---|---|---|---|

| Ciminalum–thiazolidinone hybrids | NCI60 panel (Leukemia, Colon, CNS, Melanoma, Breast Cancer) | Compound 2h showed mean GI₅₀/TGI values of 1.57/13.3 μM. | nih.gov |

| Styrylquinoline derivatives | Various human cancer cell lines | Halogenation with chlorine atoms enhanced anticancer activity. | us.edu.pl |

| 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | Human non-small cell lung cancer (NSCLC) PDX models | Demonstrated significant tumor growth inhibition (TGI) up to 74.4%. | rpmj.ru |

| Quinoline compound 91b1 | A549 (Lung), AGS (Gastric), KYSE150, KYSE450 (Esophageal) | Showed potent anticancer effects in vitro and in vivo. | nih.gov |

This table is for illustrative purposes. GI₅₀ = 50% growth inhibition concentration; TGI = total growth inhibition.

The anticancer effects of quinoline derivatives are mediated through a variety of molecular mechanisms. globalresearchonline.netekb.eg Their ability to target multiple cellular processes makes them promising candidates for cancer therapy. consensus.app

Topoisomerase Inhibition: Some quinoline derivatives function as topoisomerase I and II inhibitors. globalresearchonline.net These enzymes are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately cell death. globalresearchonline.net

Cell Cycle Arrest: Many quinoline-based compounds have been shown to induce cell cycle arrest, often at the S or G2/M phase. ekb.egus.edu.pl By halting the cell cycle, these agents prevent cancer cells from dividing and proliferating. us.edu.pl

Tyrosine Kinase Inhibition: Protein tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Overactivity of these kinases is a hallmark of many cancers. Quinoline derivatives have been designed as potent inhibitors of various tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). nih.govnih.gov

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and agents that disrupt their dynamics are effective anticancer drugs. ekb.eg Certain quinoline derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site, which leads to the disruption of the microtubule network and mitotic arrest. ekb.egnih.gov

Induction of Oxidative Stress: Some quinoline derivatives exert their anticancer effect by inducing the generation of intracellular reactive oxygen species (ROS). us.edu.pl This disrupts the cellular redox balance, leading to oxidative damage and apoptosis. us.edu.pl

Modulation of Signaling Pathways: Quinoline derivatives can modulate key signaling pathways involved in cancer, such as the JAK/STAT and NF-κB pathways, which are critical for immunity, cell division, and tumor formation. ekb.eg For instance, one novel quinoline compound was found to exert its anticancer effect by downregulating the expression of Lumican, a protein associated with cancer progression. nih.gov

Antimalarial Activity

The quinoline nucleus is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. Derivatives of this compound have been investigated for their potential to combat malaria, particularly against resistant strains of Plasmodium falciparum.

Research has shown that compounds synthesized from 2-chloroquinoline-3-carbaldehyde, a close analog and precursor to this compound, exhibit promising antimalarial activity. In one study, a series of dihydropyridine (B1217469) (DHPMs) derivatives incorporating the 2-chloroquinoline (B121035) moiety were synthesized and evaluated. Several of these compounds demonstrated high antimalarial activity, with some showing IC₅₀ values more potent than the standard drug, chloroquine. For instance, compounds 4b , 4g , 4i , and 12 (5-(2-chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol) displayed excellent activity against P. falciparum. nih.gov

Another series of (E)-2-quinolinylmethylidene-5,7-dimethoxyindanones, prepared from 2-chloro-3-formylquinoline derivatives, was also assessed. Their antimalarial action is suggested to stem from the inhibition of hemoglobinolytic proteases. researchgate.net These findings underscore the importance of the 2-chloroquinoline scaffold as a key pharmacophore for developing new antimalarial agents.

| Compound | Description | Antimalarial Activity (IC₅₀, μg/mL) vs. P. falciparum | Reference |

|---|---|---|---|

| Compound 4b | Dihydropyridine derivative | 0.014 | nih.gov |

| Compound 4g | Dihydropyridine derivative | 0.021 | nih.gov |

| Compound 4i | Dihydropyridine derivative | 0.018 | nih.gov |

| Compound 12 | 5-(2-Chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | 0.015 | nih.gov |

| Chloroquine (Reference) | Standard antimalarial drug | 0.020 | nih.gov |

Antidepressant Activities of Derivatives

The quinoline structural motif is present in various compounds investigated for central nervous system disorders, including depression. While specific studies on the antidepressant activity of direct derivatives of this compound are not prominent, the broader class of quinoline derivatives has shown significant potential.

For example, quinoline-2-one derivatives have been identified as possessing antidepressant activities. ekb.eg Furthermore, novel quinoline- and isoquinoline-sulfonamide analogs have been designed as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are key targets in the treatment of depression and psychosis. These compounds show promise by interacting with receptors like 5-HT₁ₐ, 5-HT₂ₐ, and D₂. nih.gov The development of such derivatives highlights the versatility of the quinoline scaffold in designing molecules with specific neuropsychopharmacological profiles. The potential antidepressant effect is often linked to the molecule's ability to act as an antagonist or partial agonist at these critical receptors.

Larvicidal Agents

Derivatives of this compound have emerged as potent larvicidal agents, offering a potential avenue for controlling disease-carrying insects like mosquitoes. A study focused on N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one demonstrated significant insecticidal activity against the larvae of Culex pipiens. rsc.orgrsc.org

The research evaluated a series of compounds, including pyridazinone, oxadiazole, and triazole derivatives. The results indicated that these compounds exhibited notable toxicity against both laboratory and field strains of the mosquito larvae. The high toxicity of an oxadiazole derivative, followed by furanone and pyridazinone derivatives, suggests that these chemical classes are promising for pest management. rsc.orgrsc.org The insolubility of these compounds in water is also noted as an advantage, potentially overcoming some drawbacks of existing neonicotinoid insecticides. rsc.org

| Compound Type | Derivative | LC₅₀ (ppm) | Reference |

|---|---|---|---|

| Furanone | Parent Compound | 0.12 | rsc.orgrsc.org |

| Hydrazide | Derivative | 0.14 | rsc.orgrsc.org |

| Pyridazinone | Derivative | 0.13 | rsc.orgrsc.org |

| Oxadiazole | Derivative | 0.10 | rsc.orgrsc.org |

| Imidacloprid (Reference) | Neonicotinoid Insecticide | 0.18 | rsc.orgrsc.org |

Antioxidant Properties of Quinoline Derivatives

Quinoline derivatives are recognized for their antioxidant capabilities, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant action of some quinoline derivatives may be explained by their capacity to mimic the activity of enzymes like thiol peroxidase. nih.gov

Studies on various quinoline derivatives have demonstrated in vitro antioxidant activity. For instance, certain benzoquinoline-based heterocycles, such as thiazole (B1198619) and triazolethione derivatives synthesized from a 3-chlorobenzo[f]quinoline precursor, have been shown to be potent antioxidants. researchgate.net The presence of a chloro group on the quinoline ring can influence this activity. While some studies suggest that selenium-containing quinoline derivatives have antioxidant properties, others have found that quinoline derivatives without selenium can also exhibit a strong antioxidant effect by reducing lipid peroxidation. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies help in understanding how different functional groups and substituents influence their therapeutic effects.

For antimalarial activity , the 2-chloro substituent on the quinoline ring is a crucial feature. Modifications at the 3-position are also critical. For example, the conversion of the 3-formyl group (a precursor to the chloromethyl group) into various heterocyclic systems like dihydropyridines or oxadiazoles (B1248032) has led to compounds with potent antimalarial effects. nih.gov The specific nature of the heterocyclic ring attached at this position significantly modulates the activity.

In the context of larvicidal agents , SAR studies on derivatives of 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one revealed that the type of N-heterocycle synthesized from the core structure greatly impacts toxicity. The oxadiazole ring system was found to confer the highest larvicidal potency against Culex pipiens larvae, surpassing that of the parent furanone and other derivatives like pyridazinones. rsc.orgrsc.org This indicates that the electronic and steric properties of the appended heterocyclic ring are key determinants of activity.

Regarding antidepressant activity , SAR studies on broader classes of quinolines suggest that the nature and position of substituents on the quinoline ring, as well as the type of side chain, are critical for affinity to serotonin and dopamine receptors. For instance, in a series of 3β-aminotropane derivatives, the replacement of a naphthyl ring with heterocyclic analogues like pyridine led to a dramatic decrease or complete loss of affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors, respectively. nih.gov This highlights the importance of specific aromatic systems for desired receptor interactions.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Chloro-3-(chloromethyl)quinoline, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the protons on the quinoline (B57606) ring and the chloromethyl group. The aromatic protons typically appear in the downfield region, generally between 7.5 and 8.1 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns of these protons provide valuable information about their relative positions on the quinoline core. The protons of the chloromethyl (-CH₂Cl) group typically exhibit a singlet in the range of 4.5 to 5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum shows distinct signals for the ten carbon atoms of the this compound framework. The carbon atom of the chloromethyl group typically resonates in the range of 40-45 ppm. The carbons of the quinoline ring appear in the aromatic region, with the carbon atom attached to the chlorine (C-2) showing a characteristic downfield shift. Two-dimensional NMR techniques such as HSQC, HMBC, and COSY can be employed for unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular connectivity. oaji.net

¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | Aromatic protons: 7.5-8.1 (m), -CH₂Cl: ~4.7 (s) | Not explicitly detailed in the provided results. | wiley-vch.de |

| 2-Methyl-4-(trifluoromethyl)quinoline | 8.04-8.10 (m, 2H), 7.70-7.76 (m, 1H), 7.54-7.59 (m, 2H), 2.77 (s, 3H) | 158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7, 123.4, 121.1, 118.9, 25.3 | wiley-vch.de |

| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | 7.63-7.67 (m, 2H), 7.53 (t, J =8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H) | 157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5 | wiley-vch.de |

Mass Spectrometry (FAB-MS, ESI-MS, GC-MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique is suitable for determining the molecular weight of the compound with minimal fragmentation. It is particularly useful for confirming the mass of the molecular ion. oaji.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization method that can be used to accurately determine the molecular weight of the title compound. It is highly sensitive and can be coupled with liquid chromatography for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is valuable for assessing the purity of this compound and for analyzing its fragmentation pattern upon electron impact ionization. The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner. For halogenated compounds like this, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+2 peaks for fragments containing a chlorine atom, which aids in their identification. docbrown.info

Mass Spectrometry Data for Related Quinolines

| Compound | Mass Spectrometry Technique | Key Findings | Reference |

|---|---|---|---|

| 2-Methyl-4-(trifluoromethyl)quinoline | MS (EI) | m/e 211 (M+, 67) | wiley-vch.de |

| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | MS (EI) | m/e (M+, 100) | wiley-vch.de |

| 2-chloro-8-methyl-3-formylquinoline | FAB-mass spectrometry | Used to determine molecular weight. | oaji.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of a related compound, 2-chloroquinoline (B121035), shows characteristic absorption bands. nist.govnist.gov For this compound, the spectrum would be expected to exhibit:

C-H stretching vibrations for the aromatic protons, typically appearing in the region of 3100-3000 cm⁻¹. libretexts.org

C=C and C=N stretching vibrations within the quinoline ring, which are observed in the 1600-1400 cm⁻¹ region. astrochem.org

C-Cl stretching vibrations , which are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. docbrown.info

CH₂ bending vibrations from the chloromethyl group.

The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a characteristic signature for the molecule. docbrown.info

Characteristic IR Absorption Bands for Quinolines

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C–H stretch | 3100-3000 | libretexts.org |

| C–C stretch (in-ring) | 1600-1585 | libretexts.org |

| C–C stretch (in-ring) | 1500-1400 | libretexts.org |

| C–H "out-of-plane" bend | 900-675 | libretexts.org |

| C-Cl stretch | 780-580 | docbrown.info |

Crystallographic Studies (e.g., X-ray Diffraction, CSD Analysis)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles.

For a related compound, 3-bromomethyl-2-chloro-quinoline, X-ray diffraction analysis revealed a triclinic crystal system. ansfoundation.orgsemanticscholar.org The study of another derivative, 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline, showed that it crystallizes with two independent molecules in the asymmetric unit and exhibits significant π-π stacking interactions. nih.gov Similarly, the crystal structure of 2-chloro-3-(β-nitrovinyl)quinoline has been determined to understand its medicinal properties. nih.gov A crystallographic study of this compound would provide invaluable data on its solid-state conformation and intermolecular interactions. The Cambridge Structural Database (CSD) is a critical resource for analyzing and comparing the crystal structures of related quinoline derivatives.

Crystallographic Data for Related Quinolines

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 3-bromomethyl-2-chloro-quinoline | Triclinic | P'1 | Phenyl ring has normal geometry; pyridine (B92270) ring is slightly distorted. | ansfoundation.orgsemanticscholar.org |

| 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline | Orthorhombic | Pca21 | Exhibits pseudosymmetry and partial inversion twinning. | nih.gov |

| 2-Chloro-3-hydroxymethyl-6-methoxyquinoline | Monoclinic | P2₁/c | Molecules are linked by O—H⋯N hydrogen bonds into chains. | nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions involving this compound. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, the disappearance of reactants and the appearance of products can be visually tracked over time. youtube.comyoutube.com

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. This allows for the identification of different components in the reaction mixture. For instance, in the synthesis of derivatives from this compound, TLC can be used to determine the optimal reaction time and to check for the formation of byproducts. The choice of an appropriate solvent system (eluent) is crucial for achieving good separation of the spots on the TLC plate. rochester.edu Visualization of the spots is typically achieved under UV light, as quinoline derivatives are often UV-active. rochester.edu

Theoretical and Computational Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a drug candidate with its protein target.

While direct molecular docking studies on 2-chloro-3-(chloromethyl)quinoline are not extensively documented in publicly available literature, significant research has been conducted on its immediate precursor, 2-chloroquinoline-3-carbaldehyde , and its derivatives. These studies provide valuable insights into how the 2-chloroquinoline (B121035) scaffold interacts with biological targets.

For instance, molecular docking analyses of 2-chloroquinoline-3-carbaldehyde have been performed against antibacterial and antifungal protein targets. One such study investigated its interaction with the crystal structure of a fungal protease inhibitor (PDB ID: 3BT4) and an antibacterial protein target (PDB ID: 2V8F), revealing potential binding modes and energies that suggest a basis for its antimicrobial properties. researchgate.net

Furthermore, derivatives synthesized from 2-chloroquinoline-3-carbaldehyde , such as quinoline-based chalcones, have been evaluated as potential inhibitors of HIV reverse transcriptase (RT). nih.gov In these studies, the 2-chloroquinoline moiety is a critical part of the pharmacophore, and the docking results indicate that chloro- and bromo-substituted quinoline (B57606) compounds exhibit notable binding within the enzyme's active site. nih.gov Similarly, thiopyrano[2,3-b]quinoline derivatives, also synthesized from 2-chloro-3-carbaldehyde , have been docked against the CB1a protein, with binding affinities ranging from -5.3 to -6.1 Kcal/mol, indicating potential bioactivity. nih.gov

The table below summarizes the findings from molecular docking studies on derivatives of the closely related 2-chloroquinoline-3-carbaldehyde .

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-3-formylquinoline | Antifungal Protease (3BT4) & Antibacterial Protein (2V8F) | Demonstrated favorable binding energy and interactions, suggesting a basis for antimicrobial activity. | researchgate.net |

| Quinoline-based Chalcones | HIV Reverse Transcriptase (4I2P) | Chloro-substituted quinoline compounds showed potent binding affinity in the enzyme's active site. | nih.gov |

| Thiopyrano[2,3-b]quinolines | Cannabinoid Receptor 1a (CB1a) | Binding affinities ranged from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues like ILE-8, LYS-7, and TRP-12. | nih.gov |

| Substituted 2-arylquinolines | KDM5A, KDM4B, KDM4A, HER-2 | Good correlation found between IC50 values and binding interaction strength, suggesting potential as selective regulators of KDM proteins. | rsc.org |

These studies collectively suggest that the 2-chloroquinoline scaffold is a promising framework for designing inhibitors for various biological targets. The specific interactions and binding energies would likely be modulated by the nature of the substituent at the 3-position.

In Silico Studies for Drug-like Properties and Bioavailability Prediction (e.g., ADME)

In silico absorption, distribution, metabolism, and excretion (ADME) studies are crucial for evaluating the drug-like properties of a compound. These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Another study on novel 1,2,3-triazole-containing quinoline–benzimidazole hybrids found that the synthesized compounds generally violated no more than two of Lipinski's rules, marking them as potential drug candidates, although likely for parenteral use due to predicted low gastrointestinal absorption. nih.gov The lipophilicity (log P) is a key parameter, and studies on other substituted quinolines have shown a direct relationship between their lipophilicity and cytotoxic effects. rsc.org

The predicted ADME properties for some ester derivatives of 2-chloroquinoline-3-carbaldehyde are presented in the table below.

| Compound Class | ADME Property | Prediction/Observation | Reference |

|---|---|---|---|

| Ester derivatives of 2-chloroquinoline-3-carbaldehyde | General ADME Profile | Possess reliable and favorable ADME properties. | researchgate.net |

| Quinoline-benzimidazole hybrids | Lipinski's Rule of Five | Violated at most two rules, indicating potential as drug candidates. | nih.gov |

| Quinoline-benzimidazole hybrids | Gastrointestinal Absorption | Predicted to be low. | nih.gov |

| Substituted 2-arylquinolines | Lipophilicity (cLogP) | Values ranged from 2.23 to 4.13, correlating with higher cytotoxicity in certain cancer cell lines. | rsc.org |

Based on these findings, it can be inferred that this compound, as a relatively small and lipophilic molecule, would likely exhibit good potential as a drug candidate, though its absorption and distribution would need experimental verification.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and bond characteristics.

Currently, there is a lack of specific quantum chemical calculation studies focused solely on this compound in the available scientific literature. Such studies would be valuable to precisely characterize its electronic properties and reactivity.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. While a specific computational study on the reaction mechanism involving this compound is not found, research on related quinoline derivatives provides relevant mechanistic insights.

A pertinent example is the elucidation of the reduction mechanism of 2-chloro-3-cyanoquinoline to (2-chloroquinolin-3-yl)methanamine (B3047665) using lithium aluminum hydride (LiAlH₄). nih.gov Computational studies can model the nucleophilic attack of the hydride ion on the nitrile carbon, followed by subsequent reduction steps. A proposed mechanism involves the coordination of the aluminum hydride to the nitrile nitrogen, followed by the transfer of hydride ions to the carbon atom, ultimately leading to the amine after workup. nih.gov

The reaction proceeds as follows:

The nitrile group of 2-chloro-3-cyanoquinoline is attacked by the hydride ion from LiAlH₄.

This leads to the formation of an intermediate imine anion complex.

Further reduction of this intermediate yields the amine.

Understanding such mechanisms is crucial for optimizing reaction conditions and for the rational design of synthetic pathways to new quinoline derivatives.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While established methods like the Vilsmeier-Haack reaction provide a reliable route to 2-chloro-3-formylquinolines, the precursor to 2-Chloro-3-(chloromethyl)quinoline, future research is focused on developing more efficient, economical, and environmentally benign synthetic strategies. chemijournal.comorientjchem.org The Vilsmeier-Haack cyclisation of N-arylacetamides is a cornerstone technique, but it often requires harsh reagents like phosphorus oxychloride. researchgate.netnih.gov A key direction is the refinement of these processes to achieve higher yields and reduce reaction times and the use of hazardous materials. chemijournal.com

Development of New Derivatization Strategies

The true potential of this compound lies in its capacity as a building block for a vast library of new chemical entities. The two chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions. Future derivatization strategies will focus on systematically exploring reactions at these positions to generate chemical diversity.

The chloromethyl group at C-3 is particularly reactive and allows for the introduction of a wide array of functional groups through substitution with various nucleophiles such as amines, thiols, and alkoxides. Similarly, the chloro group at C-2 can be displaced, often requiring different reaction conditions, allowing for selective or sequential functionalization. researchgate.netnih.gov

Future strategies will likely involve:

Combinatorial Chemistry: Creating large libraries of derivatives by reacting the parent compound with a diverse set of reactants.

Click Chemistry: Employing highly efficient and specific reactions, such as the formation of triazoles, to link the quinoline (B57606) scaffold to other molecules.

Post-Ugi Transformations: Using the products of multicomponent reactions like the Ugi reaction to create complex spirocyclic systems. researchgate.net

Formation of Fused Heterocycles: Designing reactions that use the reactive sites to build additional rings onto the quinoline framework, leading to novel polycyclic systems such as quinolinyl-thiazolidinones and quinolinyl-quinazolines. nih.gov

| Reactive Site | Potential Reagents | Resulting Structures |

| C-3 Chloromethyl | Amines, Hydrazines, Thiols, Alkoxides | Substituted methylamines, hydrazones, thioethers, ethers |

| C-2 Chloro | Amino-triazoles, Amino-tetrazoles | 2-amino-heterocycle substituted quinolines |

| Both Sites | Diamines, Dithiols | Fused heterocyclic systems |

Broadening Biological Activity Screening and Target Identification

Quinoline-based compounds are renowned for their wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. chemimpex.comresearchgate.netnih.gov Derivatives of this compound are expected to share this therapeutic potential. A major future direction is the systematic and broad-based screening of newly synthesized derivatives against a more extensive range of biological targets.

This expanded screening should encompass:

Oncology: Testing against diverse panels of cancer cell lines, including those known for multidrug resistance, to identify novel antiproliferative agents. mdpi.com

Infectious Diseases: Evaluating activity against a wider array of clinically relevant and drug-resistant bacteria and fungi, as well as viruses like HIV. nih.gov

Parasitic Diseases: Further investigation into antimalarial and anti-leishmanial activity, which are known properties of the quinoline class. researchgate.netresearchgate.net

Crucially, alongside screening for activity, identifying the specific molecular targets is paramount. While general mechanisms like DNA intercalation are proposed for some quinolines, specific targets such as DNA gyrase, topoisomerase, and various protein kinases (e.g., PI3K, Raf, EGFR) have been identified for certain derivatives. nih.govmdpi.com Future research will employ advanced techniques like proteomics, affinity chromatography, and cellular thermal shift assays (CETSA) to deconstruct the complex pharmacology of new compounds and pinpoint their precise protein interaction partners.

Advanced Material Science Applications